![molecular formula C7H13NO4S B7569236 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid](/img/structure/B7569236.png)
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid
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Overview
Description
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, also known as MMSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMSPC is a pyrrolidine derivative that is synthesized through a multistep process involving several chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid is not well understood, but it is believed to involve the inhibition of enzymes that are involved in various metabolic pathways. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of acid-base balance in the body. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to inhibit the activity of fumarase, which is an enzyme that is involved in the Krebs cycle.
Biochemical and Physiological Effects:
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects, including the inhibition of carbonic anhydrase and fumarase activity. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has also been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to be relatively non-toxic, and its toxicity profile has been studied in various animal models.
Advantages and Limitations for Lab Experiments
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several advantages for lab experiments, including its relatively low toxicity, high purity, and ease of synthesis. However, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has several limitations, including its relatively low solubility in water and its limited stability under certain conditions.
Future Directions
There are several future directions for further research on 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid, including the synthesis of novel derivatives with improved biological activity and the investigation of its potential applications in various fields. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can also be used as a probe to study protein-ligand interactions and enzyme kinetics, and further research in this area could lead to a better understanding of its mechanism of action. Additionally, the development of new synthetic methods for 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid could lead to improved yields and purity of the final product.
Synthesis Methods
The synthesis of 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid involves several chemical reactions, including the reaction of 3-methylpyrrolidine with chlorosulfonic acid to form 3-methylsulfonylpyrrolidine. This intermediate product is then reacted with ethyl chloroformate to form 3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of various drugs and biologically active molecules. 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid has been shown to exhibit antitumor activity in vitro, and its derivatives have been investigated as potential anticancer agents. In biochemistry, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, 3-Methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid can be used as a precursor for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
3-methyl-1-methylsulfonylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-7(6(9)10)3-4-8(5-7)13(2,11)12/h3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZZYVBVJVFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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